2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique fusion of pyrano, benzothiazine, and benzene rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: This step involves the cyclization of a substituted aniline with a thiocarbonyl compound under acidic conditions to form the benzothiazine core.
Introduction of the Pyrano Ring: The benzothiazine intermediate is then reacted with a suitable aldehyde and a nitrile in the presence of a base to form the pyrano ring through a cycloaddition reaction.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and is used in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: This compound shares a similar pyrano and benzyl structure but differs in the position and type of substituents.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Another heterocyclic compound with a similar chlorophenyl group but a different core structure.
Uniqueness
The uniqueness of 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide lies in its fused ring system, which combines pyrano, benzothiazine, and benzene rings. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-6-benzyl-4-(4-chlorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S/c26-18-12-10-17(11-13-18)22-20(14-27)25(28)32-23-19-8-4-5-9-21(19)29(33(30,31)24(22)23)15-16-6-2-1-3-7-16/h1-13,22H,15,28H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIIUKOUAQXOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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